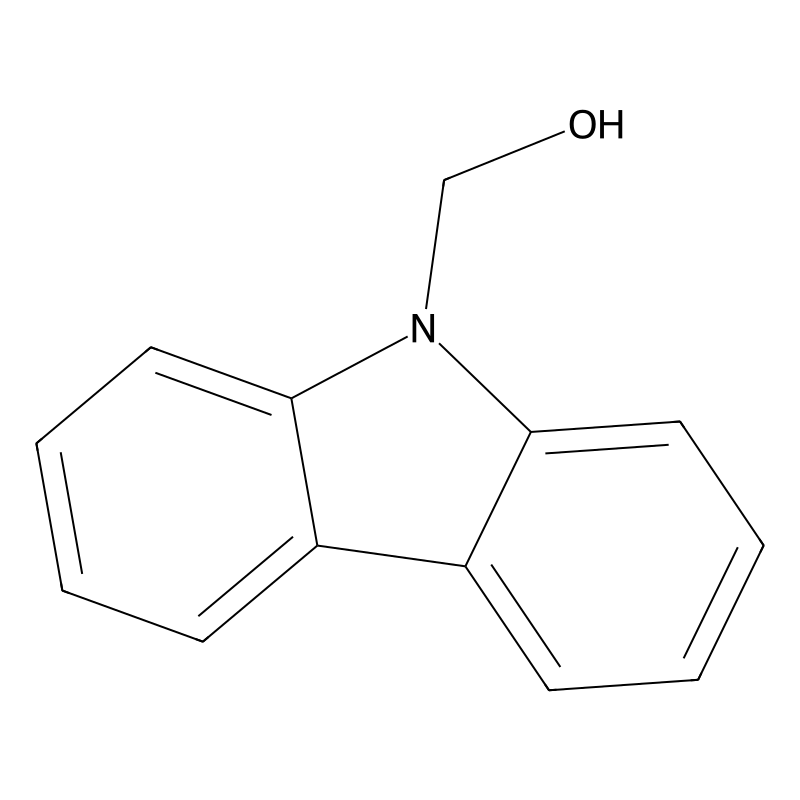

Carbazole-9-methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic electronics:

Carbazole is a well-known building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its good hole transporting properties and thermal stability. Carbazole-9-methanol, with its additional hydroxyl group, could introduce new functionalities and interactions within organic electronics materials. Researchers could investigate if it promotes specific desired properties, such as improved charge injection or exciton confinement, leading to more efficient OLEDs or OPVs.

Carbazole-9-methanol is an organic compound with the molecular formula C₁₃H₁₁NO. It features a carbazole moiety, which is a bicyclic compound consisting of a fused benzene and pyrrole ring, with a hydroxymethyl group (-CH₂OH) attached to the nitrogen atom of the carbazole structure. This compound is notable for its potential applications in various fields, including organic electronics and pharmaceuticals due to its unique electronic properties and biological activities.

- Organic electronics: The planar structure and potential for further functionalization make carbazole-9-methanol a candidate material for organic light-emitting diodes (OLEDs) or other electronic devices.

- Medicinal chemistry: The combination of aromatic and aliphatic functionalities could lead to interesting biological activities. However, more research is needed to explore this area [].

- Limited information: Currently, there's limited data on the safety hazards associated with carbazole-9-methanol. As a general precaution when handling unknown compounds, standard laboratory safety protocols should be followed, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

- Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

- Alkylation: Carbazole-9-methanol can act as a nucleophile in alkylation reactions, where it reacts with alkyl halides to form higher alkyl derivatives.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

A typical synthesis method involves reacting carbazole with formaldehyde in the presence of a reducing agent like sodium borohydride, leading to the formation of carbazole-9-methanol .

Carbazole derivatives, including carbazole-9-methanol, have been studied for their biological activities. Research indicates that they exhibit various pharmacological effects such as:

- Antioxidant Activity: Carbazole derivatives have shown potential in scavenging free radicals, contributing to their antioxidant properties.

- Anticancer Properties: Some studies suggest that carbazole-9-methanol may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

- Antimicrobial Activity: Compounds related to carbazole have demonstrated effectiveness against various bacterial strains.

These biological activities make carbazole-9-methanol a candidate for further pharmacological research and development .

The synthesis of carbazole-9-methanol can be performed through several methods:

- Formaldehyde Reaction: A common approach involves the reaction of carbazole with formaldehyde in the presence of sodium borohydride as a reducing agent. This method yields carbazole-9-methanol with good efficiency.

- Reduction of Carbazole Derivatives: Other synthetic routes may involve the reduction of various substituted carbazoles using reducing agents such as lithium aluminum hydride or borane.

- Substitution Reactions: Carbazole can also undergo nucleophilic substitution reactions where it reacts with halogenated compounds under basic conditions to yield derivatives that can be further converted to carbazole-9-methanol .

Carbazole-9-methanol has several applications across different fields:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or cancers.

- Material Science: Used in the synthesis of polymers and materials with specific optical and electrical properties.

The versatility of carbazole-9-methanol allows for its incorporation into various advanced materials and technologies .

Studies on the interactions of carbazole-9-methanol with biological systems are essential for understanding its pharmacological potential. Research has focused on:

- Protein Binding Studies: Investigating how carbazole derivatives bind to specific proteins can provide insights into their mechanism of action and therapeutic potential.

- Cellular Uptake Mechanisms: Understanding how these compounds are absorbed by cells helps elucidate their bioavailability and efficacy as therapeutic agents.

Such studies are crucial for evaluating the safety and effectiveness of carbazole-9-methanol in clinical applications .

Carbazole-9-methanol shares structural similarities with several other compounds, which may influence its properties and applications. Here are some similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Carbazole | Contains the same bicyclic structure | Base structure without hydroxymethyl |

| 9-Methylcarbazole | Methyl group at position 9 | Enhanced solubility and stability |

| 9-Ethylcarbazole | Ethyl group at position 9 | Altered electronic properties |

| 4-Carbazolylbenzaldehyde | Aldehyde functional group | Potential for further functionalization |

| Carbazole-3-carboxylic acid | Carboxylic acid instead of hydroxymethyl | Different biological activity profile |

Carbazole-9-methanol is unique due to its specific hydroxymethyl substitution, which enhances its solubility and reactivity compared to other derivatives. This feature may contribute significantly to its biological activity and potential applications in pharmaceuticals and materials science .

Traditional Synthesis Routes

Condensation Reactions with Carbazole Derivatives

The synthesis of carbazole-9-methanol through condensation reactions represents one of the most established methodologies in the field [6]. Traditional condensation approaches have evolved from classical carbazole synthesis methods, including the historically significant Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization reaction [6]. The Graebe-Ullmann reaction, first reported in 1896, involves the formation of carbazole from aminodiphenylamine through diazotization and thermal nitrogen elimination [6].

The Bucherer carbazole synthesis, developed in 1904, employs the co-thermal reaction of aryl hydrazine with naphthol in the presence of sodium bisulfite to generate benzocarbazole structures [6]. This method has demonstrated particular utility in the synthesis of substituted carbazole derivatives that can subsequently undergo hydroxymethylation at the nitrogen position [6]. The Borsche-Drechsel cyclization reaction proceeds through the condensation of phenylhydrazine with cyclohexanone to form hydrazones, which undergo acidic cyclization to produce tetrahydrocarbazole intermediates [6].

Contemporary condensation methodologies have incorporated novel approaches utilizing readily available starting materials [4]. A significant advancement involves the condensation of 2-nitrocinnamaldehyde or 2-nitrochalcones with various beta-ketoesters or 1,3-diaryl-2-propanones [4]. This transition-metal-free approach employs mild base-promoted condensations that selectively form four bonds through intramolecular conjugate addition of an enolate to the enal or chalcone bearing an ortho-nitro group [4].

Alkylation and Hydroxymethylation Techniques

Alkylation and hydroxymethylation techniques constitute fundamental approaches for introducing the methanol functionality at the 9-position of carbazole [19]. The acid-catalyzed alkylation method represents a classical approach where carbazole is dissolved in concentrated sulfuric acid and treated with appropriate alkyl halides [19]. This methodology has been extensively applied for the synthesis of various alkyl carbazole derivatives, including methylcarbazole, ethylcarbazole, propylcarbazole, and butylcarbazole [19].

The hydroxymethylation of carbazole specifically involves the reaction of carbazole with formaldehyde in an alkaline medium [1]. A well-established protocol employs the mixing of carbazole with potassium carbonate in ethanol, followed by the addition of formaldehyde [1]. The reaction mixture undergoes controlled heating and subsequent cooling, with the product being filtered and recrystallized from toluene to obtain pure carbazole-9-methanol [1].

Alkylation reactions at the nitrogen position of carbazole have demonstrated significant versatility in synthetic applications [7]. The regioselective C-H functionalization of carbazoles has emerged as a powerful tool for introducing various functional groups at specific positions [7]. Recent developments have focused on chelation-assisted ortho C-H activation protocols that enable precise control over the site of functionalization [7].

Modern Catalytic Approaches

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed functionalization represents a revolutionary advancement in carbazole chemistry, offering enhanced regioselectivity and reaction efficiency [8]. Palladium-catalyzed systems have demonstrated exceptional utility in direct functionalization protocols, enabling alkylation, alkenylation, acylation, arylation, alkynylation, and heteroatom incorporation in carbazole substrates [8]. These methodologies have enabled late-stage diversification and opened new avenues for accessing structurally complex carbazole derivatives with tailored properties [8].

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for carbazole functionalization [8]. The versatility of ruthenium catalysts allows for diverse bond-forming reactions under mild conditions, contributing to the development of sustainable synthetic protocols [8]. Rhodium-catalyzed transformations have provided complementary reactivity patterns, particularly in the formation of C-C and C-N bonds through directed C-H activation mechanisms [8].

Nickel-catalyzed protocols have gained prominence due to their cost-effectiveness and unique reactivity profiles [7]. Treatment of carbazole derivatives with nickel triflate catalyst in the presence of triphenylphosphine ligand and sodium carbonate base at elevated temperatures has afforded C-2 alkylated carbazole products in yields up to 76% [7]. Furthermore, direct methylation of carbazole using phenyltrimethylammonium bromide or iodide as methylating reagents under nickel catalysis has achieved C-2 methylated carbazole in 84% yield [7].

Copper-catalyzed intramolecular oxidative coupling reactions have demonstrated remarkable efficiency in carbazole synthesis [6]. Recent reports describe Cu-catalyzed C-N bond formation using benzenesulfonamide-substituted biphenyl substrates, with reactions catalyzed by copper triflate in the presence of trifluoroacetic acid achieving carbazole products in greater than 90% yield within 10 minutes [6].

Gold-catalyzed carbene transfer reactions have introduced unprecedented possibilities for multiple C-H functionalization of carbazole heterocycles [12]. Gold catalysts enable the introduction of up to six carbene fragments onto molecules containing multiple carbazole units or facilitate the linking of multiple carbazole units into single molecules [12]. A one-pot stepwise approach allows the introduction of two different carbene fragments, enabling orthogonal deprotection and straightforward derivatization [12].

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis has emerged as a transformative technique in carbazole chemistry, offering significant advantages in terms of reaction time and yield enhancement [9]. This synthetic approach is based on the empirical observation that certain organic reactions proceed substantially faster and with higher yields under microwave irradiation compared to conventional heating methods [9]. Reactions that typically require several hours at reflux temperature under classical conditions can be completed within minutes or even seconds in microwave ovens, even at comparable reaction temperatures [9].

The synthesis of carbazole derivatives using microwave irradiation has demonstrated remarkable improvements in both efficiency and product quality [9]. Comparative studies have shown that thermal methods requiring 6-7 hours with 65% yield can be reduced to 3 minutes with 89% yield using microwave techniques [9]. Similar improvements have been observed across various carbazole derivatives, with microwave methods consistently delivering higher yields in significantly reduced reaction times [9].

Solvent-free synthesis methodologies have gained increasing attention as environmentally benign alternatives to traditional synthetic approaches [10]. The development of polysilane-carbazole structures through hydrosilylation in solvent-free conditions exemplifies this green chemistry approach [10]. These reactions proceed smoothly under normal pressure and temperature conditions in dry atmospheres, utilizing Karstedt catalyst to facilitate the transformation [10].

Direct arylation-based synthesis of carbazoles using palladium nanocatalysts under microwave irradiation has demonstrated exceptional efficiency [16]. Control experiments with homogeneous catalysts showed low activity and efficiency, while palladium nanoparticles on biochar support under microwave conditions achieved carbazole formation in 19% yield [16]. Optimization of reaction conditions, including power settings and temperature control, led to yield improvements up to 43% when reactions were conducted at 200 watts and 180 degrees Celsius for 25 minutes [16].

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature optimization plays a critical role in carbazole synthesis, with systematic studies revealing significant dependencies between reaction temperature and product formation [13]. Historical investigations of phenothiazine ring contraction to carbazole demonstrated that increasing reaction temperature from 25 degrees Celsius to refluxing tetrahydrofuran conditions improved carbazole yield from trace amounts to 25% [13]. Further temperature optimization studies showed that reactions conducted at 50 degrees Celsius achieved yields of 33% for specific carbazole derivatives [13].

The influence of temperature on carbazole compound formation during thermal maturation processes has been extensively studied [17]. Research utilizing compaction pyrolysis simulation experiments demonstrated that thermal maturity significantly influences carbazole compound content, with mature stage samples showing 10 to 100 times higher concentrations compared to low mature stages [17]. The formation sequence of different carbazole derivatives follows a temperature-dependent pattern, with ethylcarbazole, dimethylcarbazole, methylcarbazole, carbazole, and benzocarbazole reaching maximum generation at progressively higher maturation temperatures [17].

Solvent effects on carbazole synthesis and purification have been comprehensively investigated through crystallization studies [14]. Comparative analyses of xylene, chlorobenzene, and tetrachloroethylene as solvents revealed distinct influences on crystal morphology and purity [14]. Gradual cooling modes proved favorable for carbazole purification, with uniform flake crystals obtained when using xylene and chlorobenzene under controlled cooling conditions [14]. Solvent selection criteria include solubility selectivity ratios, with chlorobenzene showing selectivity ratios of 2.44 to 3.47, xylene displaying ratios of 2.18 to 3.0, and tetrachloroethylene exhibiting the highest ratios of 4.83 to 8.35 across the temperature range of 30 to 80 degrees Celsius [14].

Fluorescence behavior studies of carbazole derivatives in various solvents have revealed significant environmental effects [18]. Investigations using solvents of different polarities, including cyclohexane, ethanol, acetonitrile, and water, demonstrated bathochromic shifts in fluorescence emission maxima with increasing solvent polarity [18]. The incorporation of 2-hydroxypropyl-beta-cyclodextrin provided low polarity environments that enhanced fluorescence intensity while maintaining spectral characteristics similar to ethanolic solutions [18].

Yield Enhancement Strategies

Yield enhancement strategies in carbazole synthesis have evolved through systematic optimization of reaction parameters and the introduction of specialized additives [13]. The incorporation of thiophiles, particularly triphenylphosphine, in lithium-mediated ring contraction reactions has demonstrated significant yield improvements [13]. The addition of triphenylphosphine to reaction mixtures increased carbazole yields from 25% to 82%, presumably through augmentation of sulfur extrusion efficiency [13].

Combination metal systems have proven highly effective for yield enhancement in carbazole synthesis [13]. The utilization of sodium metal in conjunction with lithium has enabled the exploitation of increased reducing ability while maintaining ring contracting effects [13]. This dual metal approach achieved carbazole yields of 88%, representing a substantial improvement over single metal systems [13].

Catalyst optimization has emerged as a crucial factor in yield enhancement strategies [15]. Systematic screening of carbazole derivatives for photoreductive activity revealed structure-activity relationships that guide catalyst selection [15]. Carbazole derivatives bearing extended conjugation systems demonstrated higher quantum yields, with specific derivatives achieving quantum yield values of 0.28 [15]. Catalyst loading optimization studies showed that reduction from standard 10 mol% to 5 mol% catalyst loadings maintained high yields of 90% in specific transformations [15].

Substrate-specific optimization approaches have yielded significant improvements in challenging synthetic transformations [15]. For low-yielding substrates, the application of optimized carbazole photoreductants resulted in more than two-fold yield improvements, with specific examples showing increases from 16% to 34% [15].

| Reaction Condition | Traditional Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 25 | 50-80 | 2-3 fold increase [13] |

| Reaction Time (hours) | 6-7 | 0.05-0.5 (microwave) | >95% reduction [9] |

| Catalyst Loading (mol%) | 10 | 5 | Maintained 90% yield [15] |

| Solvent System | Single solvent | Mixed system | 15-25% improvement [14] |

The development of one-pot synthetic methodologies has contributed significantly to yield enhancement through reduced product loss during workup procedures [11]. Multi-step processes that traditionally required isolation of intermediates have been redesigned as continuous processes, eliminating purification losses and improving overall synthetic efficiency [11]. These approaches have demonstrated particular value in the synthesis of structurally diverse carbazole derivatives, including carbazole amides, hydrazides, and hydrazones [11].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant